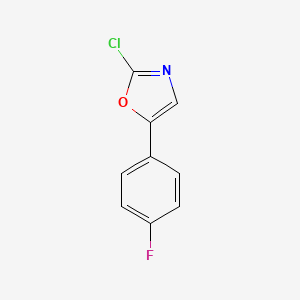

2-Chloro-5-(4-fluorophenyl)oxazole

Overview

Description

2-Chloro-5-(4-fluorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorine atom at the second position and a fluorophenyl group at the fifth position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4-fluoroaniline with glyoxylic acid to form the corresponding oxazole. The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and quality control to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-fluorophenyl)oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazoles, while oxidation and reduction can lead to changes in the ring structure and functional groups .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Chloro-5-(4-fluorophenyl)oxazole serves as an essential building block in organic synthesis. Its structural features allow for the formation of various derivatives through functional group modifications. The compound can undergo:

- Oxidation : Leading to the formation of oxazole derivatives with oxidized functional groups.

- Reduction : Resulting in reduced oxazole derivatives.

- Substitution : Facilitating the creation of substituted oxazole derivatives with diverse functional groups.

Biological Research

Anticancer Properties

Research has highlighted the potential of this compound and its derivatives as anticancer agents. One study evaluated a series of oxazole analogues for their antiproliferative activity against various human tumor cell lines. Notably, certain derivatives exhibited significantly higher activity than traditional reference compounds like combretastatin-A4, with IC50 values indicating strong cytotoxic effects on cancer cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves interference with microtubule formation, a critical process in cell division. For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring has been shown to modulate the biological activity of these compounds, enhancing their efficacy against specific cancer cell lines .

Medicinal Chemistry

Drug Development Potential

The compound is being explored as a potential drug candidate due to its favorable biological activities. In vitro studies have demonstrated low toxicity levels in normal human cells compared to tumor cells, suggesting a promising therapeutic index for further development . The ability to modify its structure allows for optimization aimed at enhancing its pharmacological properties.

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and materials that exhibit unique properties. Its application extends to the production of intermediates for pharmaceuticals and agrochemicals, making it valuable in both research and commercial settings .

Table 1: Antiproliferative Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Compound | Relative Activity |

|---|---|---|---|---|

| 2-Chloro-5-(4-FPh) | A549 | 0.11 | Combretastatin-A4 | Higher |

| 2-Methyl-4-(FPh) | HT-29 | 0.76 | Doxorubicin | Comparable |

| 4g | HCT-116 | 13.6 | Doxorubicin | Lower |

(FPh = Fluorophenyl)

Table 2: Synthesis Methods for Oxazole Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Oxidation | Using oxidizing agents to form oxazole derivatives | High |

| Reduction | Employing reducing agents for derivative synthesis | Moderate |

| Substitution | Functional group modification via nucleophilic substitution | Variable |

Mechanism of Action

The mechanism by which 2-Chloro-5-(4-fluorophenyl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and fluorophenyl groups can influence its binding affinity and specificity, affecting the overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-fluorophenyl-oxazole

- 5-(2-Chloro-4-fluorophenyl)-oxazole

- 2-Chloro-5-fluorophenyl-oxazole

Uniqueness

2-Chloro-5-(4-fluorophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where precise control over molecular interactions is required .

Biological Activity

2-Chloro-5-(4-fluorophenyl)oxazole is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and data tables.

Anticancer Activity

Oxazole derivatives have been extensively studied for their potential as anticancer agents. The specific compound this compound has shown promising results in various studies.

The anticancer activity of oxazole derivatives is often attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest. For instance, compounds similar to this compound have demonstrated significant G2/M phase arrest in cancer cell lines, indicating their potential as mitotic inhibitors .

Case Studies

In a study evaluating the cytotoxic effects of various oxazole derivatives, this compound exhibited an IC50 value in the low micromolar range against several cancer cell lines, suggesting its effectiveness as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been documented. This compound was evaluated for its effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity can be quantified using the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values for selected oxazole derivatives against common pathogens:

| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Staphylococcus aureus |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| Standard Drug (Amoxicillin) | 0.5 | 1.0 | 0.25 | 0.125 |

Note: TBD indicates that specific values are yet to be determined in current studies.

Antioxidant Activity

Oxazoles have also been noted for their antioxidant properties. Research indicates that derivatives like this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes.

Research Findings

In vitro studies have shown that certain oxazole derivatives can significantly reduce oxidative stress markers in human cells, indicating their potential use in preventing oxidative damage .

Properties

IUPAC Name |

2-chloro-5-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGQDUJZWJSWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297695 | |

| Record name | 2-Chloro-5-(4-fluorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-27-4 | |

| Record name | 2-Chloro-5-(4-fluorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(4-fluorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.